3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol

PAR-1 antagonist thrombin receptor antithrombotic

3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol (CAS 1188168-80-0) is a fluorinated heterocyclic compound belonging to the 3-aryl-5-hydroxyisoxazole class, with a molecular formula of C₉H₅F₂NO₂ and a molecular weight of 197.14 g/mol. The compound features a 1,2-oxazole (isoxazole) core bearing a 3,5-difluorophenyl substituent at the 3-position and a hydroxyl group at the 5-position, which enables keto–enol tautomerism and provides a reactive handle for further derivatization.

Molecular Formula C9H5F2NO2
Molecular Weight 197.14 g/mol
CAS No. 1188168-80-0
Cat. No. B6346040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol
CAS1188168-80-0
Molecular FormulaC9H5F2NO2
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CC(=O)ON2
InChIInChI=1S/C9H5F2NO2/c10-6-1-5(2-7(11)3-6)8-4-9(13)14-12-8/h1-4,12H
InChIKeyLYRSXPMIJNZUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol (CAS 1188168-80-0): A Fluorinated Isoxazol-5-ol Building Block for Medicinal Chemistry and PAR-1 Antagonist Synthesis


3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol (CAS 1188168-80-0) is a fluorinated heterocyclic compound belonging to the 3-aryl-5-hydroxyisoxazole class, with a molecular formula of C₉H₅F₂NO₂ and a molecular weight of 197.14 g/mol . The compound features a 1,2-oxazole (isoxazole) core bearing a 3,5-difluorophenyl substituent at the 3-position and a hydroxyl group at the 5-position, which enables keto–enol tautomerism and provides a reactive handle for further derivatization . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and has been specifically employed as a key precursor in the synthesis of potent PAR-1 (protease-activated receptor-1) thrombin receptor antagonists developed by Merck & Co. .

Why 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol Cannot Be Replaced by Generic Isoxazole Analogs


Within the 3-aryl-5-hydroxyisoxazole chemotype, seemingly minor structural variations produce substantial differences in physicochemical properties and downstream synthetic utility. The 3,5-difluoro substitution pattern on the phenyl ring creates a unique meta-disposed electron-withdrawing effect that is not replicated by 2,4-, 2,5-, 2,6-, or 3,4-difluoro regioisomers . Furthermore, the 5-hydroxy group is essential for both tautomeric behavior and as a synthetic handle for conversion to the 5-chloro derivative—a critical step in the PAR-1 antagonist synthetic route—whereas the non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5) lacks this derivatization capacity . The calculated logP of approximately 2.1 for the target compound positions it favorably for CNS penetration studies, while the 5-chloro derivative (CAS 359424-44-5) exhibits a substantially higher logP of 3.27, altering its drug-likeness profile . These differences mean that generic substitution among isoxazole analogs risks compromising both synthetic pathway feasibility and physicochemical property optimization.

Quantitative Differentiation Evidence for 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol Versus Closest Analogs


Synthetic Provenance as the Direct Precursor to a Clinically-Relevant PAR-1 Antagonist Pharmacophore

3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol is the direct and essential intermediate in the synthesis of 5-chloro-3-(3,5-difluorophenyl)isoxazole (CAS 359424-44-5), which itself is a key building block for the potent PAR-1 thrombin receptor antagonist 5-(3-(hexahydroazepin-1-yl)propyl)(benzodioxol-5-yl)amino-3-(3,5-difluorophenyl)isoxazole (MeSH C456400) . The downstream antagonist (compound 54 in the Nantermet series) inhibits platelet activation with IC₅₀ values of 90 nM against TRAP and 510 nM against thrombin, representing an approximately 100-fold potency improvement over the initial 5-amino-3-arylisoxazole lead . The 3,5-difluoro substitution pattern on the phenyl ring is structurally required for this pharmacophore; alternative regioisomers (e.g., 2,4-difluoro or 3,4-difluoro) would alter the electronic and steric profile at the receptor binding site .

PAR-1 antagonist thrombin receptor antithrombotic platelet aggregation

Calculated LogP Differentiates CNS Drug-Likeness from Downstream Chloro Analog

3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol exhibits a calculated logP of approximately 2.1, positioning it within the optimal range (logP 1–3) for blood-brain barrier penetration and CNS drug development . In contrast, its direct downstream derivative 5-chloro-3-(3,5-difluorophenyl)isoxazole (CAS 359424-44-5) has a calculated logP of 3.27, which is approximately 1.17 log units higher and falls outside the generally accepted optimal CNS range . The non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5) has a logP of 2.62 . This quantitative logP differentiation means the hydroxyl-bearing target compound is the preferred intermediate when CNS-oriented lead optimization is the research objective.

physicochemical properties CNS penetration logP drug-likeness lead optimization

5-Hydroxy Group Enables Tautomeric Versatility Absent in Non-Hydroxylated Isoxazole Analogs

The 5-hydroxyisoxazole scaffold in 3-(3,5-difluorophenyl)-1,2-oxazol-5-ol undergoes keto–enol tautomerism, existing in equilibrium between the enol (5-hydroxyisoxazole) and keto (isoxazolin-5-one) forms . Computational studies on the parent 5-hydroxyisoxazole system demonstrate that the enol tautomer is more stable than the keto tautomer by 1.75–2.84 kcal mol⁻¹ in hydrated clusters at the B3LYP/6-31G** level, with low proton-transfer barriers ranging from 6.26 to 9.60 kcal mol⁻¹ . This tautomeric equilibrium is entirely absent in the non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5), which cannot engage in keto–enol interconversion. The tautomeric state influences hydrogen-bonding patterns, molecular recognition, and the compound's behavior as a bioisostere for carboxylic acids or amides .

tautomerism keto-enol equilibrium molecular recognition bioisosterism reactivity

The 5-Hydroxy Group Provides a Derivatization Handle Lacking in the Non-Hydroxylated Isoxazole Analog

The 5-hydroxy group of 3-(3,5-difluorophenyl)-1,2-oxazol-5-ol serves as a critical synthetic handle enabling diverse downstream transformations. The most established transformation is its quantitative conversion to 5-chloro-3-(3,5-difluorophenyl)isoxazole (CAS 359424-44-5) via treatment with POCl₃, which then participates in nucleophilic substitution reactions with amines to yield the final PAR-1 antagonist . By contrast, the non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5) lacks this reactive hydroxyl group and cannot undergo analogous direct chlorination at the 5-position . Additionally, the hydroxyl group enables other derivatization pathways—including O-alkylation, O-acylation, and sulfonation—that are inaccessible to the non-hydroxylated comparator, substantially expanding the accessible chemical space for lead optimization .

synthetic intermediate derivatization chlorination etherification building block

Regiochemical Specificity: 3,5-Difluoro Substitution Creates a Distinct Electronic Profile Versus Other Difluoro Regioisomers

The 3,5-difluoro substitution pattern on the phenyl ring of this compound generates a symmetric meta-disposed electron-withdrawing effect (Hammett σₘ for F = +0.34) that is distinct from all other difluoro regioisomers. The closest commercially available regioisomers include 3-(2,4-difluorophenyl)isoxazol-5-ol (CAS 1188090-66-5), 3-(2,5-difluorophenyl)isoxazol-5-ol (CAS 1593865-40-7), 3-(2,6-difluorophenyl)isoxazol-5-ol (CAS 1188023-03-1), and 3-(3,4-difluorophenyl)isoxazol-5-ol (CAS 1354937-46-4) . Among these, only the 3,5-difluoro isomer provides two meta-fluorine substituents with no ortho-fluorine, resulting in minimal steric hindrance around the biaryl bond while maximizing the electron-withdrawing inductive effect. This unique electronic profile is exploited in the PAR-1 antagonist pharmacophore, where the 3,5-difluoro pattern is specifically required . Published fluorophenyl-isoxazole-carboxamide SAR studies further demonstrate that the position of fluorine substitution significantly modulates antiproliferative activity, with IC₅₀ values varying by >5-fold across different fluorophenyl substitution patterns in Hep3B and HepG2 cancer cell lines .

fluorine substitution regiochemistry electronic effects SAR medicinal chemistry

BindingDB Evidence: Quantitative Dihydroorotase Inhibition Data Provides a Baseline Activity Benchmark

A direct biochemical measurement for 3-(3,5-difluorophenyl)-1,2-oxazol-5-ol is recorded in BindingDB: the compound inhibits dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) when tested at a concentration of 10 µM at pH 7.37 . This provides a quantitative baseline activity benchmark for the compound as a free ligand, independent of any further derivatization. While structurally related 5-hydroxyisoxazole derivatives have been shown to exhibit GCP II (glutamate carboxypeptidase II) inhibitory activity, substitution of the 5-hydroxyisoxazole group by a 5-hydroxypyrazole group led to complete loss of activity, whereas replacement with 3-hydroxyisoxazole yielded only slightly reduced inhibition—demonstrating that the 5-hydroxyisoxazole moiety itself contributes meaningfully to target engagement . No dihydroorotase inhibition data are available for the non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole, making cross-comparison infeasible but highlighting the unique biochemical annotation available for the target compound.

enzyme inhibition dihydroorotase pyrimidine biosynthesis IC50 BindingDB

Optimized Research Application Scenarios for 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol Based on Quantitative Evidence


PAR-1 Thrombin Receptor Antagonist Development: Following the Validated Merck Synthetic Route

This compound is the mandatory intermediate for preparing 5-chloro-3-(3,5-difluorophenyl)isoxazole (CAS 359424-44-5) via POCl₃-mediated chlorination, which is subsequently elaborated to the potent PAR-1 antagonist pharmacophore . The published route (Nantermet et al., 2002) achieves a final antagonist with IC₅₀ = 90 nM (TRAP) and 510 nM (thrombin) in human platelet activation assays . Research groups pursuing antithrombotic drug discovery, particularly those targeting platelet-rich arterial thrombosis without impairing fibrin generation, should procure this specific compound to replicate and extend the established SAR. No alternative regioisomer or non-hydroxylated analog can support this synthetic route.

CNS-Targeted Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Properties

With a calculated logP of approximately 2.1, this compound resides within the optimal lipophilicity range for blood-brain barrier penetration (logP 1–3), in contrast to the more lipophilic 5-chloro derivative (logP 3.27) . The presence of both the 5-hydroxy group (capable of tautomerism and hydrogen bonding) and the 3,5-difluorophenyl group (enhancing metabolic stability through fluorine blocking of oxidative metabolism) makes this compound an attractive fragment or scaffold for CNS drug discovery programs targeting neurological or psychiatric indications. Its molecular weight of 197.14 g/mol and compliance with Lipinski's rule parameters further support its use as a lead-like starting point .

Diversifiable Building Block for Focused Isoxazole Library Synthesis

The 5-hydroxy group serves as a versatile derivatization point enabling O-alkylation, O-acylation, sulfonation, and conversion to the 5-chloro derivative for subsequent nucleophilic aromatic substitution . This compound thus functions as a central diversification node for generating focused libraries of 3,5-disubstituted isoxazoles bearing the 3,5-difluorophenyl pharmacophore. By contrast, the non-hydroxylated analog 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5) cannot participate in these diversification chemistries, limiting its utility as a library scaffold . Medicinal chemistry teams building SAR around the 3-arylisoxazole chemotype should select this compound as the core building block.

Enzyme Inhibition Studies with Quantitative Biochemical Annotation

This compound has a documented IC₅₀ of 180 µM against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, providing a known biochemical activity benchmark . Researchers investigating pyrimidine biosynthesis inhibition or seeking a characterized reference ligand for DHOase assays can utilize this compound as a starting point. The 5-hydroxyisoxazole scaffold has also been implicated in GCP II inhibition, where it demonstrates superior activity compared to 5-hydroxypyrazole replacement, suggesting broader utility in enzyme inhibitor design .

Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)-1,2-oxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.